N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-3-9-17(10-4-14)28(24,25)12-11-19(23)22-20-21-18(13-27-20)15-5-7-16(26-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBBBKBLFIXGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction yields 4-(4-methoxyphenyl)thiazol-2-amine.
Amidation Reaction: The 4-(4-methoxyphenyl)thiazol-2-amine is then reacted with 3-tosylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The tosyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)thiazol-2-yl)-3-tosylpropanamide.
Reduction: Formation of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-aminopropanamide.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that compounds containing the thiazole moiety, including N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide, exhibit promising anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, derivatives of thiazole have shown efficacy against multiple cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess significant antibacterial and antifungal activities. Specifically, modifications to the thiazole structure can lead to enhanced potency against resistant strains of bacteria and fungi . The presence of the methoxy group in this compound may contribute to its enhanced interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Research has indicated that:
- The thiazole moiety is essential for biological activity; modifications can lead to significant changes in potency.
- The methoxy group enhances lipophilicity and may improve binding affinity to target sites.
- The tosyl group contributes to the compound's stability and bioavailability .
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer effects of this compound on human breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of derivatives based on the thiazole structure, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of existing antibiotics .
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Core Thiazole Derivatives
The compound shares structural homology with other 4-aryl-thiazole derivatives:
Key Observations :
- T16Ainh-A01 () shares the 4-methoxyphenyl-thiazole core but replaces the tosylpropanamide with a pyrimidine-thioacetamide group, likely altering its target specificity.
- Chlorophenyl/fluorophenyl analogs () exhibit planar molecular conformations but differ in electronic properties due to halogen vs. methoxy substituents .
Impact of Tosylpropanamide vs. Hydrazine Linkers
- N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine HBr () demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate, reducing smooth muscle hypoxia response by 30–40% . This suggests that hydrazine linkers enhance bioactivity in cardiovascular models.
- In contrast, the tosylpropanamide group in the target compound may improve metabolic stability due to sulfonamide resistance to enzymatic cleavage, though direct comparative data are lacking.
Role of Aryl Substituents
- Chlorophenyl/fluorophenyl analogs () introduce electronegative substituents, which may improve membrane permeability but reduce solubility compared to methoxy groups .
Physicochemical and Pharmacokinetic Properties
Notes:
- The tosyl group in the target compound balances lipophilicity and stability, making it suitable for oral administration.
- Hydrazine HBr derivatives () show higher aqueous solubility but may exhibit shorter half-lives due to ionic character .
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 334.39 g/mol. The compound features a thiazole ring, a tosyl group, and a methoxyphenyl moiety which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with tosyl chloride in the presence of a base. The resulting product can be purified through crystallization or chromatography. The following general reaction scheme can be employed:
- Formation of Thiazole : Starting from 4-methoxyphenyl derivatives, thiazole can be synthesized using standard cyclization methods.
- Tosylation : The thiazole derivative is then treated with tosyl chloride to introduce the tosyl group at the appropriate position.
Antiplatelet Activity
Research has indicated that compounds similar to this compound exhibit significant antiplatelet activity. For instance, derivatives of 4,5-bis(4-methoxyphenyl)-2-substituted thiazoles have been shown to inhibit platelet aggregation effectively. A study found that these compounds could inhibit malondialdehyde (MDA) synthesis, which is crucial in the pathway leading to platelet activation .
Table 1: Antiplatelet Activity of Related Thiazole Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Itazigrel | 0.12 | Inhibition of thromboxane A2 synthesis |
| Timegadine | 0.15 | Inhibition of platelet aggregation |
| This compound | TBD | TBD |
Vasodilatory Effects
In addition to antiplatelet effects, this compound has been evaluated for its vasodilatory properties. Studies indicate that certain thiazole derivatives can induce vasodilation through the modulation of nitric oxide pathways and inhibition of calcium influx in vascular smooth muscle cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the thiazole and tosyl moieties significantly affect the biological activity of these compounds. For example, variations in substituents on the methoxyphenyl group can enhance or diminish both antiplatelet and vasodilatory activities. Specifically, the presence of electron-donating groups on the aromatic ring increases potency against platelet aggregation .
Case Studies
- Study on Antiplatelet Agents : A comprehensive study evaluated several derivatives based on the thiazole structure for their antiplatelet activity. Results indicated that modifications leading to increased lipophilicity improved interaction with platelet receptors .
- Vasodilation Research : Another investigation focused on the vasodilatory effects in rat aorta models, demonstrating that certain derivatives exhibited significant vasodilation with minimal side effects on blood pressure regulation .
Q & A
Q. Basic
- NMR Spectroscopy :
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) indicate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity .
How can researchers design experiments to evaluate the cardioprotective potential of this compound, and what controls are essential for validating pharmacological activity?
Q. Advanced
- In vitro assays : Measure hypoxia-induced contractile responses in cardiomyocytes using calcium imaging. Compare results to reference drugs (e.g., Levocarnitine) .
- In vivo models : Use ischemia-reperfusion injury models in rodents, assessing biomarkers like troponin and lactate dehydrogenase .
- Controls : Include vehicle-only groups, positive controls (e.g., Mildronate), and structurally related inactive analogs to isolate target effects .
- Statistical rigor : Employ ANOVA with post-hoc tests to account for variability in biological replicates .
What strategies can be employed to resolve contradictions in reported biological activities of thiazole derivatives, and how might structural modifications influence these outcomes?
Q. Advanced
- Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies to identify confounding variables .
- SAR studies : Modify substituents (e.g., replacing methoxy with halogen groups) to assess activity changes. Computational docking can predict binding affinity shifts toward targets like HDACs or kinases .
- Mechanistic profiling : Use transcriptomics/proteomics to identify off-target effects that may explain divergent results .
What are the typical functional group reactivities of this compound, and how do they influence its chemical modifications?
Q. Basic
- Tosyl group : Electrophilic sulfonyl moiety participates in nucleophilic substitutions (e.g., with amines or thiols) .
- Thiazole ring : Susceptible to electrophilic aromatic substitution at the 5-position; reacts with halogens or nitrating agents .
- Amide bond : Stable under basic conditions but hydrolyzes in strong acids, enabling controlled cleavage for derivatization .
How can computational methods such as molecular docking be integrated with experimental data to elucidate the mechanism of action?
Q. Advanced
- Target prediction : Use SwissTargetPrediction or AutoDock to identify potential protein targets (e.g., cyclooxygenase-2) based on structural similarity to known inhibitors .
- Binding mode validation : Compare docking poses with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity candidates .
What are the recommended protocols for ensuring compound purity during synthesis, and how can common by-products be identified and minimized?
Q. Basic
- Purification : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate unreacted starting materials .
- By-product identification : LC-MS detects common impurities like de-tosylated intermediates or oxidized thiazole rings .
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar by-products .
In SAR studies, which substituents on the thiazole ring significantly modulate biological efficacy, and what methodological approaches are used to assess these effects?
Q. Advanced
- Key substituents :
- Methodologies :
- Parallel synthesis : Generate analogs with varied substituents and screen in high-throughput assays .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
